molecular formula C17H21NO2 B5673230 1-(1-cyclohexyl-5-hydroxy-2-methyl-1H-indol-3-yl)ethanone

1-(1-cyclohexyl-5-hydroxy-2-methyl-1H-indol-3-yl)ethanone

Cat. No. B5673230
M. Wt: 271.35 g/mol
InChI Key: XSXQNGVTGNTRQJ-UHFFFAOYSA-N
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Description

  • This compound is related to several indole derivatives, a class of compounds known for their significance in organic chemistry and medicinal applications.

Synthesis Analysis

  • A related compound, 3-hydroxy-5,5-dimethyl-2-[phenyl(phenylthio)methyl]cyclohex-2-enone, is synthesized via one-pot three-component reactions involving aromatic aldehyde, substituted thiophenol, and 5,5-dimethyl-1,3-cyclohexanedione catalyzed by p-dodecylbenzene sulfonic acid under ultrasound. This method provides high yields and simple work-up procedures, offering a novel synthesis pathway for thioether derivatives (Song et al., 2015).

Molecular Structure Analysis

  • The crystal structure of a similar compound, 1-[3-methyl-5-(2,6,6-trimethyl-cyclohex-1-enyl)-4,5-dihydro-pyrazol-1-yl]-ethanone, has been determined by single-crystal X-ray diffraction, providing insights into the structural characteristics of related indole derivatives (Mehdi et al., 2013).

Chemical Reactions and Properties

  • Indole derivatives are known to participate in various chemical reactions, such as 1,3-dipolar cycloaddition, which can yield complex spiro systems or undergo transformations into multi-cyclic structures, demonstrating their reactivity and versatility in organic synthesis (Ong & Chien, 1996).

Physical Properties Analysis

  • Physical properties like melting points, crystal structures, and tautomeric forms can be determined using techniques like X-ray diffraction, as shown in studies of related compounds (Odabaşoǧlu et al., 2003).

Chemical Properties Analysis

  • The chemical properties of indole derivatives can be explored through spectroscopic methods like FTIR, NMR, and mass spectrometry, which provide detailed insights into their molecular structure and functional groups (Shtamburg et al., 2018).

properties

IUPAC Name

1-(1-cyclohexyl-5-hydroxy-2-methylindol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-11-17(12(2)19)15-10-14(20)8-9-16(15)18(11)13-6-4-3-5-7-13/h8-10,13,20H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSXQNGVTGNTRQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C3CCCCC3)C=CC(=C2)O)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-cyclohexyl-5-hydroxy-2-methyl-1H-indol-3-yl)ethanone

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